{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
Description
{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a morpholino methanone group and at the 5-position with a 4-chlorophenylsulfonyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to sulfonyl-containing ligands.
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S2/c14-9-1-3-10(4-2-9)23(19,20)13-11(15-16-22-13)12(18)17-5-7-21-8-6-17/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWBQKIPREMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit akr1c3, an enzyme involved in steroid metabolism.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen bonding. The carbonyl oxygen of the drug forms a bond with specific amino acids in the ‘oxyanion hole’ of the enzyme.
Biological Activity
The compound {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiadiazole core substituted with a chlorophenyl sulfonyl group and a morpholino methanone moiety. The unique arrangement of these functional groups is believed to contribute significantly to its biological efficacy.
Anticancer Activity
- In Vitro Cytotoxicity : Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to the thiadiazole structure have shown promising results in inhibiting the growth of MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. The median inhibitory concentration (IC50) values indicate potent activity; for example, some derivatives achieved IC50 values as low as 2.32 µg/mL against these cell lines .
- Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and the activation of caspases .
Antimicrobial Activity
- Bacterial Inhibition : The compound has been evaluated for its antibacterial properties against common pathogens such as Salmonella typhi and Bacillus subtilis. Studies have reported moderate to strong antibacterial activity, suggesting potential for development as an antimicrobial agent .
- Fungal Activity : Additionally, derivatives of the thiadiazole scaffold have shown antifungal activities against various strains, indicating a broad spectrum of antimicrobial efficacy .
Anti-inflammatory Effects
- Inflammatory Models : Compounds derived from the thiadiazole structure have been tested in inflammatory models, demonstrating significant inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Research Findings and Case Studies
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiadiazole derivatives, including {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Antiviral Activity
The compound has also shown promise in antiviral applications. A study reported that derivatives of thiadiazoles possess activity against viral pathogens, making them candidates for further exploration in antiviral drug development .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Preliminary data suggest that {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
Applications in Drug Development
Given its diverse biological activities, {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is being evaluated for various pharmaceutical applications:
- Antibiotics : Due to its antimicrobial properties, it is being studied as a potential antibiotic agent.
- Antiviral Drugs : Its effectiveness against viral infections positions it as a candidate for antiviral drug development.
- Cancer Therapeutics : The anticancer properties make it a subject of interest in oncology research.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
| Compound Name | Core Structure | Key Substituents | Physicochemical Properties |
|---|---|---|---|
| {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone | 1,2,3-Thiadiazole | 4-Chlorophenylsulfonyl, morpholino methanone | High polarity (logP ~2.1), moderate solubility in DMSO |
| 5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone | Pyrazole | 4-Chlorophenyl, 4-methylphenyl | Lower polarity (logP ~3.0), improved lipophilicity |
| 4-{5-[(4-Chlorophenyl)sulfanyl]-2-morpholino-1,3-thiazol-4-yl}phenyl methyl ether | Thiazole | 4-Chlorophenylsulfanyl, morpholine | Reduced electron withdrawal (sulfanyl vs. sulfonyl), logP ~2.8 |
| {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone | 1,2,3-Triazole | Trifluoromethylquinoline | High steric bulk, logP ~3.5, fluorescence properties |
Key Observations :
- Electron Effects : The sulfonyl group in the target compound enhances acidity at the thiadiazole C4 position compared to sulfanyl or alkyl substituents, enabling nucleophilic substitution reactions .
- Solubility: Morpholino methanone derivatives generally exhibit better aqueous solubility than non-polar analogues (e.g., pyrazole derivatives) due to hydrogen-bonding capacity .
Functional Group Variations
Key Observations :
- Sulfonyl vs.
Q & A
Q. What synthetic strategies are recommended for preparing {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with a thiadiazole-morpholino precursor. For example, 4-chlorophenylsulfonyl chloride can react with a 4-morpholinyl-thiadiazole intermediate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., triethylamine). Optimization includes:
- Temperature control : Reflux at 80–100°C for 2–4 hours to ensure complete sulfonation .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to thiadiazole-morpholino intermediate minimizes side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >90% purity .
Q. How can the molecular structure and purity of this compound be rigorously confirmed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C NMR shifts with analogs (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.7–3.9 ppm for morpholine protons) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., calculated vs. observed m/z within 0.001 Da error) .
- X-ray crystallography : Resolve crystal structures using SHELXL or WinGX for bond-length/angle validation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the 1,2,3-thiadiazole core in this compound during functionalization?
- Methodological Answer : The thiadiazole ring is susceptible to electrophilic substitution at the 4-position due to electron-withdrawing sulfonyl and morpholino groups. Key considerations:
- Regioselectivity : Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites .
- Oxidation/Reduction : The sulfur atom in the sulfonyl group can undergo further oxidation to sulfonic acids under strong oxidizing conditions (e.g., HO/acetic acid), altering solubility and bioactivity .
Experimental validation via kinetic studies (e.g., monitoring reaction progress by LC-MS) is critical .
Q. How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic results) be analyzed for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments (n ≥ 3) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
Q. What computational tools are recommended for modeling interactions between this compound and biological targets (e.g., tubulin)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
- Identify binding pockets : Align with known inhibitors (e.g., colchicine for tubulin) .
- Assess binding affinity : Calculate ΔG values and compare with experimental IC data .
- Validate predictions : Cross-reference with SAR studies on morpholino-containing analogs .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in crystallographic data (e.g., bond-length outliers) during structure refinement?
- Methodological Answer :
- Software settings : In SHELXL, adjust the SHELXL instruction file to refine anisotropic displacement parameters (ADPs) and apply restraints for disordered regions .
- Validation tools : Use PLATON or Mercury to check for geometric outliers (e.g., C–S bond lengths deviating >0.02 Å from expected values) .
- Data collection : Ensure high-resolution data (≤1.0 Å) to reduce model bias .
Q. Why might synthetic yields vary significantly between batches, and how can reproducibility be improved?
- Methodological Answer : Common causes include:
- Moisture sensitivity : Use anhydrous solvents and a nitrogen atmosphere for sulfonation steps .
- Catalyst degradation : Replace aged reagents (e.g., Pd catalysts for coupling reactions) and monitor reaction progress by TLC .
- Scale-up effects : Optimize mixing efficiency (e.g., overhead stirring vs. magnetic stir bars) for reactions >10 mmol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
